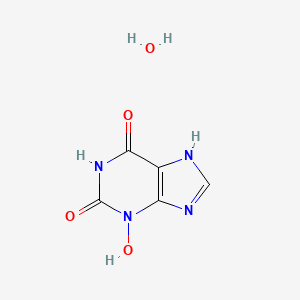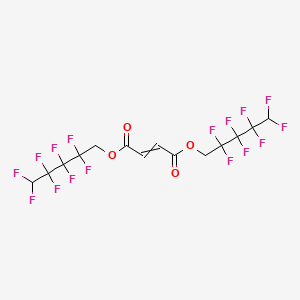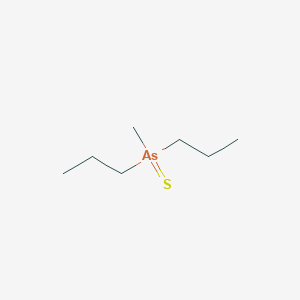
Methyl(dipropyl)sulfanylidene-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(dipropyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfur atom bonded to an arsenic atom, with methyl and dipropyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(dipropyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of dipropyl sulfide with methyl arsenic compounds under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where dipropyl sulfide is reacted with methyl arsenic trichloride in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: Methyl(dipropyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl or dipropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted arsenic compounds.
科学的研究の応用
Methyl(dipropyl)sulfanylidene-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl(dipropyl)sulfanylidene-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The sulfur and arsenic atoms can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
類似化合物との比較
Dimethylarsine sulfide: Similar structure but with two methyl groups instead of dipropyl groups.
Dipropylarsine oxide: Contains an oxygen atom instead of sulfur.
Methylarsine sulfide: Lacks the dipropyl groups.
Uniqueness: Methyl(dipropyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of both methyl and dipropyl groups attached to the sulfur-arsenic core. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
63069-02-3 |
|---|---|
分子式 |
C7H17AsS |
分子量 |
208.20 g/mol |
IUPAC名 |
methyl-dipropyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C7H17AsS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChIキー |
AXABPRIHGLOTAT-UHFFFAOYSA-N |
正規SMILES |
CCC[As](=S)(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
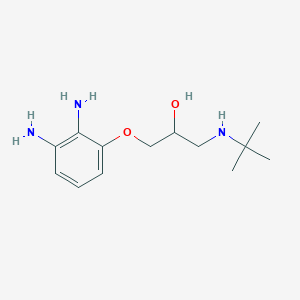
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
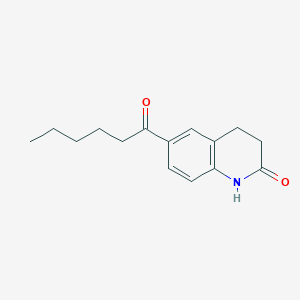
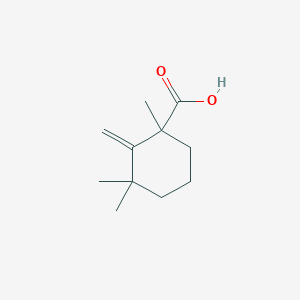
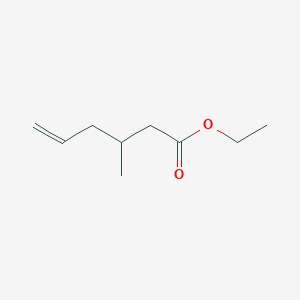
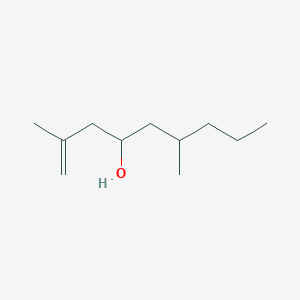

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
